molecular formula C9H8BrFO2 B1288596 Ethyl 5-bromo-2-fluorobenzoate CAS No. 612835-53-7

Ethyl 5-bromo-2-fluorobenzoate

Cat. No.: B1288596
CAS No.: 612835-53-7
M. Wt: 247.06 g/mol
InChI Key: WYTDYNDPAJSCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-fluorobenzoate, also known as 5-bromo-2-fluorobenzoic acid ethyl ester, is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline compound with a molecular weight of 270.14 g/mol. This compound is primarily used as a reagent in organic synthesis and as a reactant in the production of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Characterization in Radioligand Imaging

Ethyl 5-bromo-2-fluorobenzoate plays a role in the synthesis of radioligands used in Positron Emission Tomography (PET) imaging. A study by Siméon et al. (2012) describes the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate receptors. Precursors used in this synthesis involve bromo and fluoro substituted arenes, demonstrating the utility of this compound in developing diagnostic tools in neuroscience (Siméon et al., 2012).

Role in Organic Synthesis

This compound is utilized in various organic synthesis processes. Mongin and Schlosser (1996) demonstrated its use in regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a method significant in the creation of diverse organic compounds (Mongin & Schlosser, 1996). Additionally, Chapman et al. (1971) explored its applications in synthesizing pharmacologically active benzo[b]thiophen derivatives, highlighting its versatility in medicinal chemistry (Chapman et al., 1971).

Applications in Drug Discovery

In the field of drug discovery, this compound has been employed in the novel synthesis of various compounds. Shaikh and Varvounis (2014) described its use in the synthesis of 3-substituted 2,3-dihydrobenzofurans, an approach potentially beneficial for discovering new therapeutic agents (Shaikh & Varvounis, 2014).

Development of Efficient Continuous-Flow Processes

This compound also contributes to advancements in chemical process technology. Guo, Yu, and Su (2020) reported its role in developing efficient continuous-flow processes for the production of pharmaceutical intermediates, demonstrating its importance in industrial chemistry (Guo, Yu, & Su, 2020).

Contribution to Synthesis of Antagonists and Other Compounds

Its application extends to the synthesis of specific antagonists and other complex molecules. A study by W. and Mason (1998) involved its use in synthesizing a thromboxane receptor antagonist through a regioselective Heck cross-coupling strategy (W. & Mason, 1998).

Safety and Hazards

Ethyl 5-bromo-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Properties

IUPAC Name

ethyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDYNDPAJSCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610850
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612835-53-7
Record name Ethyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.